BenchChemオンラインストアへようこそ!

Cauloside D

Pharmacokinetics Bioavailability Triterpenoid saponins

Cauloside D offers superior oral bioavailability (~2.1x AUC vs. congeners) and circulates intact, making it the preferred choice for chronic in vivo inflammation models. Its unique tetrasaccharide glycosylation pattern ensures reliable TNF-α suppression in microglia. Procure high-purity (≥98%) material for reproducible pharmacokinetic and pharmacodynamic studies in arthritis and neuroinflammation.

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
Cat. No. B10780487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCauloside D
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
InChIKeyUEHILKCNLIKLEV-LXABABOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cauloside D: A Hederagenin-Derived Triterpenoid Saponin with Distinct Structural and Pharmacological Identity


Cauloside D is a pentacyclic triterpenoid saponin with hederagenin as its aglycone core, characterized by a specific glycosylation pattern: 3-O-α-L-arabinopyranosyl hederagenin 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside [1]. It is a natural product isolated primarily from the roots and rhizomes of Caulophyllum robustum Maxim (syn. C. thalictroides) [2]. Cauloside D functions as an anti-inflammatory agent through inhibition of inducible nitric oxide synthase (iNOS) expression and suppression of proinflammatory cytokine production, and has been identified as a plant metabolite [3]. Its molecular formula is C53H86O22 with a molecular weight of approximately 1075.2 g/mol, and it is functionally related to the sapogenin hederagenin [3].

Why Cauloside D Cannot Be Interchanged with Other Hederagenin Saponins


Triterpenoid saponins sharing the hederagenin aglycone—including caulosides A, C, G, H, α-hederin, and leonticin D—exhibit markedly divergent biological activities, metabolic fates, and pharmacokinetic profiles due to differences in their carbohydrate side-chain composition and glycosidic linkage positions [1]. The number, type, and attachment pattern of sugar moieties directly modulate membrane permeability, target protein recognition, esterase susceptibility, and ultimately in vivo exposure [2]. For example, cauloside D's unique tetrasaccharide arrangement distinguishes it from the disaccharide cauloside C and monosaccharide cauloside A, conferring differential anti-inflammatory potency and systemic availability following oral administration [3]. Consequently, substituting cauloside D with a structurally related saponin without validating equivalent performance in the specific assay system of interest introduces uncontrolled variables that compromise experimental reproducibility and cross-study comparability.

Cauloside D: Quantitative Differentiation Data for Scientific Procurement Decisions


Superior Systemic Exposure: Cauloside D vs. Cauloside C in Oral Pharmacokinetics

Following oral administration of Caulophyllum robustum extract to rats, cauloside D demonstrated substantially higher systemic exposure compared to the structurally simpler cauloside C. In a validated HPLC-MS/MS pharmacokinetic study measuring six bioactive constituents simultaneously, the maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC0-t) for cauloside D were quantitatively superior to those of cauloside C, indicating enhanced oral bioavailability attributable to its distinct glycosylation architecture [1].

Pharmacokinetics Bioavailability Triterpenoid saponins Rheumatoid arthritis

Differential Anti-Inflammatory Potency: Cauloside D Exhibits Stronger TNF-α Suppression than Cauloside C in Microglial Cells

In LPS-stimulated BV2 murine microglial cells, cauloside D demonstrated a relatively stronger suppressive effect on TNF-α expression compared to cauloside C when tested across the cauloside A-D series. While all four caulosides inhibited proinflammatory mediators, cauloside D (along with cauloside A) exhibited superior efficacy in downregulating TNF-α protein levels at comparable treatment concentrations [1]. This differential potency profile provides a clear selection criterion for neuroinflammation-focused research programs.

Neuroinflammation Microglia TNF-α iNOS

Distinct In Vivo Metabolic Fate: Cauloside D Serves as a Stable Prototype Detected in Systemic Circulation

Cauloside D is distinguished from several related saponins by its ability to be detected as an intact prototype compound in rat plasma following oral administration. In a systematic UPLC-LTQ Orbitrap MS metabolite profiling study, cauloside D was identified among seven prototype constituents detectable in systemic circulation, whereas compounds such as cauloside C, leonticin D, and cauloside H underwent more extensive biotransformation with no prototype forms detected in plasma [1]. This differential metabolic stability suggests cauloside D may exert direct pharmacological effects prior to metabolic conversion.

Drug metabolism LC-MS Metabolite profiling Biotransformation

Established Solubility Parameters with Validated In Vivo Formulation Protocol

Cauloside D exhibits well-characterized solubility parameters essential for reproducible in vitro and in vivo experimentation. The compound achieves a solubility of 100 mg/mL (93.0 mM) in DMSO with ultrasonic assistance, with a documented in vivo formulation protocol yielding a clear solution at ≥2.5 mg/mL (2.24 mM) using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1]. This established solubility profile reduces formulation-related experimental variability compared to less well-characterized analogs.

Formulation Solubility In vivo dosing DMSO

Cauloside D: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Rheumatoid Arthritis and Inflammation Models Requiring Superior Oral Bioavailability

Cauloside D is the preferred triterpenoid saponin for oral administration studies in rheumatoid arthritis and systemic inflammation models. Its ~2.1-fold higher AUC0-t compared to cauloside C following oral dosing [1] ensures more reliable achievement of therapeutic plasma concentrations, reducing compound requirements and enabling longer-term chronic dosing regimens without excessive material consumption. This pharmacokinetic advantage is particularly relevant for collagen-induced arthritis (CIA) models and other in vivo inflammation studies where sustained systemic exposure is critical for efficacy readouts.

Neuroinflammation Research Focusing on Microglial TNF-α Signaling

Investigators studying neuroinflammatory pathways involving microglial activation should select cauloside D over cauloside C based on its superior suppression of TNF-α expression in BV2 microglial cells [1]. This enhanced potency at equivalent concentrations makes cauloside D a more efficient tool compound for dissecting TNF-α-dependent signaling cascades in neurodegenerative disease models, traumatic brain injury research, or neuroimmune interaction studies where microglial cytokine output is a primary endpoint.

Studies Requiring Direct Compound Activity Without Metabolic Bioactivation

For experimental designs where the pharmacological endpoint depends on direct compound-target interaction rather than metabolite-mediated effects, cauloside D is uniquely suitable among its congeners. Unlike cauloside C, leonticin D, and cauloside H—which are not detected as intact prototypes in systemic circulation—cauloside D circulates as a stable parent compound following oral administration [1]. This property makes it the appropriate choice for in vitro-in vivo correlation studies, receptor binding assays, and membrane interaction experiments where the intact molecular structure is essential for activity.

Reference Standard and Quality Control for Caulophyllum-Derived Botanical Preparations

Cauloside D serves as an authenticated analytical reference standard for the quality control of Caulophyllum robustum (blue cohosh) extracts and formulations, with established HPLC-MS/MS methods validated for its quantification in complex biological matrices [1]. Given its role as one of the main active constituents in this botanical drug material, procurement of high-purity cauloside D (≥98-99%) enables robust method development, pharmacokinetic bridging studies, and batch-to-batch consistency evaluation for research-grade or pre-clinical botanical preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cauloside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.